Edatrexate

Catalog No.
S548911
CAS No.
80576-83-6
M.F
C22H25N7O5
M. Wt
467.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Edatrexate

CAS Number

80576-83-6

Product Name

Edatrexate

IUPAC Name

(2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)butan-2-yl]benzoyl]amino]pentanedioic acid

Molecular Formula

C22H25N7O5

Molecular Weight

467.5 g/mol

InChI

InChI=1S/C22H25N7O5/c1-2-11(9-14-10-25-19-17(26-14)18(23)28-22(24)29-19)12-3-5-13(6-4-12)20(32)27-15(21(33)34)7-8-16(30)31/h3-6,10-11,15H,2,7-9H2,1H3,(H,27,32)(H,30,31)(H,33,34)(H4,23,24,25,28,29)/t11?,15-/m0/s1

InChI Key

FSIRXIHZBIXHKT-MHTVFEQDSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

10-EDAM, 10-ethyl-10-deaza-aminopterin, 10-ethyl-10-deazaaminopterin, edatrexate

Canonical SMILES

CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

The exact mass of the compound Edatrexate is 467.19172 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 626715. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Pterins - Supplementary Records. It belongs to the ontological category of glutamic acid derivative in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Edatrexate (CAS 80576-83-6), also known as 10-ethyl-10-deazaaminopterin, is a second-generation antifolate compound structurally analogous to Methotrexate (MTX). It functions as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of nucleotides and amino acids, thereby disrupting cell proliferation. Developed to improve upon the therapeutic profile of MTX, Edatrexate is noted for its efficacy in MTX-resistant tumor models and its distinct cellular transport and metabolic properties, which are key considerations for its procurement in oncology research.

Direct substitution of Edatrexate with its common analog, Methotrexate (MTX), is inadvisable for many research and development applications due to significant differences in cellular pharmacology. Edatrexate was specifically designed to overcome common mechanisms of MTX resistance. It exhibits distinct properties regarding cellular uptake, rate and extent of polyglutamylation, and efficacy in cell lines with acquired resistance to MTX. These differences mean that experimental outcomes, particularly those involving drug-resistant models or specific therapeutic regimens, are not transferable between the two compounds. Procuring MTX as a 'cost-effective' substitute for Edatrexate can compromise experimental validity and lead to misleading conclusions, especially in studies focused on overcoming antifolate resistance.

Enhanced Potency in Leukemia Cells, Especially Under Short-Exposure Conditions

In ex vivo studies on childhood leukemia cells, Edatrexate demonstrated significantly greater potency than Methotrexate (MTX), particularly after short-term exposure. Following a 3-hour drug exposure, Edatrexate was 10- to 150-fold more potent than MTX in inhibiting thymidylate synthase (TS) activity across initial acute lymphoblastic leukemia (iALL), relapsed ALL (rALL), and acute nonlymphoblastic leukemia (ANLL) cells. The median drug concentration required to inhibit TS activity by 50% (TSI50) was 1.6 to 3.5 times lower for Edatrexate compared to MTX, highlighting its superior cellular uptake and/or faster onset of action.

Evidence DimensionPotency (Thymidylate Synthase Inhibition)
Target Compound Data10- to 150-fold more potent than MTX after 3-hour exposure in leukemia cells.
Comparator Or BaselineMethotrexate (MTX) in parallel assays.
Quantified Difference10x to 150x greater potency.
ConditionsEx vivo assay on childhood leukemia cells (iALL, rALL, ANLL) measuring in situ thymidylate synthase (TS) inhibition after a 3-hour drug exposure.

For high-throughput screening or pulse-dosing experimental designs, Edatrexate provides a much stronger and more rapid cytotoxic effect than MTX at equivalent concentrations.

Superior In Vivo Efficacy in High-Dose Regimens Against Metastatic Solid Tumors

In murine models of five different advanced metastatic solid tumors, Edatrexate demonstrated markedly superior therapeutic efficacy compared to Methotrexate (MTX). When administered alone, Edatrexate was more effective than MTX in all models. Crucially, in a high-dose regimen with delayed leucovorin rescue, Edatrexate treatment resulted in a 2- to 3-fold greater increase in survival compared to Edatrexate alone and produced long-term survivors (10-40%) across all five tumor types. In the same high-dose regimen, MTX was either ineffective or only modestly effective, with an increase in life span ranging from <30% to 80%.

Evidence DimensionIn Vivo Therapeutic Efficacy (Survival)
Target Compound Data2-3 fold greater increase in survival vs. Edatrexate alone; 10-40% long-term survivors in 5 tumor models.
Comparator Or BaselineMethotrexate (MTX) was 'essentially ineffective' (<30% increase in life span) or 'modestly effective' (20-80% increase in life span) in the same high-dose regimen.
Quantified DifferenceMarkedly superior survival benefit and achievement of cures where MTX failed.
ConditionsHigh-dose regimen with delayed leucovorin rescue in murine models of E0771 mammary adenocarcinoma, T241 fibrosarcoma, Lewis lung carcinoma, B16 melanoma, and C38 colon carcinoma.

For preclinical studies evaluating high-dose chemotherapy strategies for aggressive or metastatic cancers, Edatrexate offers a significantly higher therapeutic ceiling and potential for curative outcomes where MTX is ineffective.

Differential Toxicity Profile: Increased Mucocutaneous Side Effects Compared to Methotrexate

While response rates and overall survival were similar between Edatrexate and Methotrexate (MTX) in a Phase III trial for head and neck cancer, the toxicity profiles were distinct. Patients receiving Edatrexate experienced more pronounced stomatitis, skin toxicity, and hair loss compared to those on the MTX arm. The study also reported five treatment-related deaths, with four occurring in the Edatrexate group versus one in the MTX group. This suggests that while therapeutically active, the compound requires different considerations for dose management and supportive care protocols.

Evidence DimensionAdverse Event Profile
Target Compound DataMore pronounced stomatitis, skin toxicity, and hair loss. 4 treatment-related deaths.
Comparator Or BaselineMethotrexate (MTX): Less pronounced mucocutaneous toxicity. 1 treatment-related death.
Quantified DifferenceQualitatively and quantitatively higher incidence of specific toxicities.
ConditionsPhase III randomized clinical trial in 264 patients with squamous cell carcinoma of the head and neck. Edatrexate dose: 70-80 mg/m²/wk; MTX dose: 40 mg/m²/wk.

Researchers must budget for and implement more intensive monitoring and potential supportive care when using Edatrexate in preclinical or clinical models, as its toxicity profile is not interchangeable with the more benign profile of MTX at standard doses.

Overcoming Methotrexate Resistance in Preclinical Cancer Models

Edatrexate is the indicated compound for in vitro or in vivo studies designed to investigate mechanisms of antifolate resistance. Its demonstrated efficacy against MTX-resistant tumors makes it a critical tool for developing and testing novel therapeutic strategies that can bypass established resistance pathways.

High-Dose Antifolate Therapy Studies in Solid Tumor Models

Based on direct comparative evidence, Edatrexate should be prioritized for preclinical research exploring high-dose chemotherapy regimens against aggressive or metastatic solid tumors. Its ability to achieve cures in murine models where MTX fails provides a stronger rationale for its use in these demanding experimental contexts.

Studies Requiring Rapid and Potent Dihydrofolate Reductase Inhibition

In experiments requiring a rapid, pulse-like inhibition of folate metabolism, such as cell cycle synchronization or short-term metabolic flux analysis, Edatrexate's high potency after brief exposure makes it a more suitable choice than MTX.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

467.19171692 Da

Monoisotopic Mass

467.19171692 Da

Heavy Atom Count

34

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JT4X6Z1HRR

Pharmacology

Edatrexate is a polyglutamatable folate antagonist analogue of methotrexate with antineoplastic activity. Edatrexate inhibits dihydrofolate reductase, thereby increasing cellular levels of polyglutamates, inhibiting thymidylate synthase and glycinamide ribonucleotide formyl transferase, impairing synthesis of purine nucleotides and amino acids, and resulting in tumor cell death. Edatrexate may overcome tumor resistance to methotrexate, which loses its activity after it is polyglutamated. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dihydrofolate reductase [EC:1.5.1.3]
DHFR [HSA:1719 200895] [KO:K00287]

Wikipedia

Edatrexate

Dates

Last modified: 02-18-2024
1: Casper ES, Schwartz GM, Leung D, Sugarman A, Bertino JR. Evaluation of dose-intense Ifosfamide, with and without edatrexate, in adults with sarcoma. Sarcoma. 1999;3(2):121-7. PubMed PMID: 18521274; PubMed Central PMCID: PMC2395414.
2: Kuriakose P, Gandara DR, Perez EA. Phase I trial of edatrexate in advanced breast and other cancers. Cancer Invest. 2002;20(4):473-9. PubMed PMID: 12094542.
3: Colon-Otero G, Niedringhaus RD, Hillman SH, Geyer S, Sloan J, Krook JE, Windschitl HE, Marks RS, Wiesenfeld M, Tschetter LK, Jett JJ; North Central Cancer Treatment Group. A phase II trial of edatrexate, vinblastine, adriamycin, cisplastin, and filgrastim (EVAC/G-CSF) in patients with non-small-cell carcinoma of the lungs: a North Central Cancer Treatment Group Trial. Am J Clin Oncol. 2001 Dec;24(6):551-5. PubMed PMID: 11801752.
4: Laurie SA, Pfister DG, Kris MG, Tong WP, Chronowski G, Pisters KM, Heelan RT, Sirotnak FM. Phase I and pharmacological study of two schedules of the antifolate edatrexate in combination with cisplatin. Clin Cancer Res. 2001 Mar;7(3):501-9. PubMed PMID: 11297240.
5: Kindler HL, Belani CP, Herndon JE 2nd, Vogelzang NJ, Suzuki Y, Green MR. Edatrexate (10-ethyl-deaza-aminopterin) (NSC #626715) with or without leucovorin rescue for malignant mesothelioma. Sequential phase II trials by the cancer and leukemia group B. Cancer. 1999 Nov 15;86(10):1985-91. PubMed PMID: 10570422.
6: Meyers FJ, Lew D, Lara PN Jr, Williamson S, Marshall E, Balcerzak SP, Rivkin SE, Samlowski W, Crawford ED. Phase II trial of edatrexate in relapsed or refractory germ cell tumors: a Southwest Oncology Group study (SWOG 9124). Invest New Drugs. 1998-1999;16(4):347-51. PubMed PMID: 10426670.
7: Rigas JR, Kris MG, Miller VA, Pisters KM, Heelan RT, Grant SC, Fennelly DW, Chou TC, Sirotnak FM. Phase I study of the sequential administration of edatrexate and paclitaxel in patients with advanced solid tumors. Ann Oncol. 1999 May;10(5):601-3. PubMed PMID: 10416013.
8: D'Andrea G, Fennelly D, Norton L, Baselga J, Gilewski T, Hudis C, Moynahan ME, Raptis G, Sklarin N, Surbone A, Theodoulou M, Templeton MA, Yao TJ, Seidman AD. Phase I study of escalating doses of edatrexate in combination with paclitaxel in patients with metastatic breast cancer. Clin Cancer Res. 1999 Feb;5(2):275-9. PubMed PMID: 10037175.
9: Edelman MJ, Gandara DR, Perez EA, Lau D, Lauder I, Turrell C, Uhrich M, Meyers F. Phase I trial of edatrexate plus carboplatin in advanced solid tumors: amelioration of dose-limiting mucositis by ice chip cryotherapy. Invest New Drugs. 1998;16(1):69-75. PubMed PMID: 9740546.

Explore Compound Types